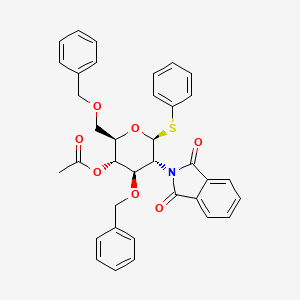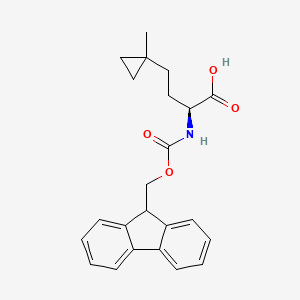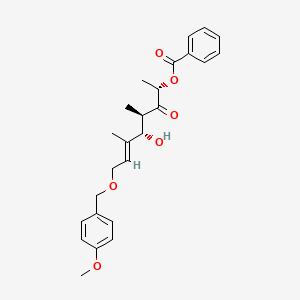
(2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoate ester group, a hydroxy group, and a methoxybenzyl ether, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate can be achieved through a multi-step organic synthesis process. The key steps involve the formation of the benzoate ester, the introduction of the hydroxy group, and the attachment of the methoxybenzyl ether. Common reagents used in these reactions include benzoic acid derivatives, alcohols, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Wissenschaftliche Forschungsanwendungen
(2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxybenzyl ether groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoate esters, hydroxybenzoates, and methoxybenzyl ethers. Examples include:
- Methyl 4-hydroxybenzoate
- Ethyl 4-methoxybenzoate
- 4-Hydroxy-3-methoxybenzyl alcohol
Uniqueness
The uniqueness of (2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C25H30O6 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
[(E,2S,4R,5S)-5-hydroxy-8-[(4-methoxyphenyl)methoxy]-4,6-dimethyl-3-oxooct-6-en-2-yl] benzoate |
InChI |
InChI=1S/C25H30O6/c1-17(14-15-30-16-20-10-12-22(29-4)13-11-20)23(26)18(2)24(27)19(3)31-25(28)21-8-6-5-7-9-21/h5-14,18-19,23,26H,15-16H2,1-4H3/b17-14+/t18-,19+,23-/m1/s1 |
InChI-Schlüssel |
IKIIMNWKSYFQTQ-KEBZDAJWSA-N |
Isomerische SMILES |
C[C@H]([C@@H](/C(=C/COCC1=CC=C(C=C1)OC)/C)O)C(=O)[C@H](C)OC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C(C(=CCOCC1=CC=C(C=C1)OC)C)O)C(=O)C(C)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


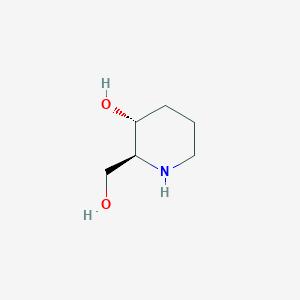

![(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B12848116.png)
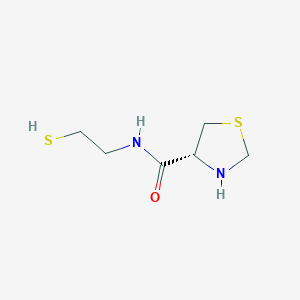

![6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12848134.png)
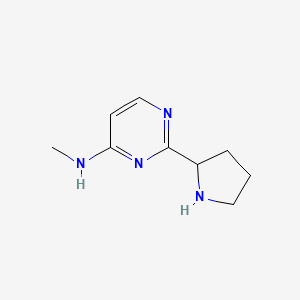


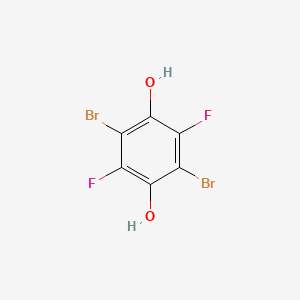
![7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
